tert-Butyl 4-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
Description
Properties
Molecular Formula |
C17H22N2O3 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
tert-butyl 4-methyl-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-11-6-5-7-12-13(11)17(14(20)18-12)8-9-19(10-17)15(21)22-16(2,3)4/h5-7H,8-10H2,1-4H3,(H,18,20) |
InChI Key |
OZQPFVMBFRJJQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)C23CCN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Three-Component 1,3-Dipolar Cycloaddition
The spirooxindole scaffold is efficiently constructed via a 1,3-dipolar cycloaddition reaction between in situ-generated azomethine ylides, substituted isatins, and dipolarophiles. For tert-butyl 4-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate, this method involves:
- 4-Methylisatin (1) as the oxindole precursor, introducing the 4-methyl substituent.
- L-Proline (2) or sarcosine to generate the azomethine ylide.
- Chalcone derivatives (3) as dipolarophiles to form the pyrrolidine ring.
Optimized Conditions :
- Solvent: Absolute ethanol (reflux, 5 hours).
- Molar Ratio: 1:1.3:1.3 (chalcone:isatin:proline).
- Yield: Up to 89.5% for analogous spirooxindoles.
The reaction proceeds through a concerted cycloaddition mechanism, forming four stereocenters and a spiro quaternary carbon. Ethanol enhances solubility of polar intermediates and facilitates rapid cyclization, while elevated temperatures accelerate imine formation.
Stereochemical Outcomes and Diastereoselectivity
The stereochemistry of the spiro center and pyrrolidine substituents is governed by the choice of amino acid:
- L-Proline : Induces trans configuration at C2 and C3 of the pyrrolidine ring due to its rigid bicyclic transition state.
- Sarcosine : Favors cis stereochemistry, enabling access to alternative diastereomers.
Recrystallization from ether or n-heptane achieves >98% diastereomeric purity, as demonstrated in analogous syntheses.
Iminium Ion Cyclization for Pyrrolidine Ring Construction
Alkyne Iminium Cyclization of Vinylogous Carbamates
This method, adapted from indoline and pyrrolidine syntheses, involves:
- Synthesis of Vinylogous Carbamate (4) : From o-alkynylaniline and N-Boc-homopropargyl amine.
- Cyclization : Using Au(I) catalysts to generate an iminium ion intermediate, which undergoes 5-exo-dig cyclization to form the pyrrolidine ring.
Key Advantages :
Hydroxy-Directed Regioselectivity Switch
Incorporating a hydroxy group on the alkyne substrate redirects cyclization to form fused cyclic ethers, but this approach is less relevant for the target compound due to the absence of ether linkages.
tert-Butoxycarbonyl (Boc) Protection and Functionalization
Oxidation of Hydroxymethyl to 2-Oxo Group
The 2-oxo functionality is introduced via TEMPO-mediated oxidation:
- Conditions : Cu(OTf)₂/2,2'-bipyridine/TEMPO/O₂ in acetonitrile.
- Temperature : 40°C, 12 hours.
- Yield : 82–89% for statin intermediates.
Solvent and Catalyst Optimization
Solvent Screening for Cycloaddition Reactions
Nonpolar solvents (e.g., hexane) fail to dissolve proline, while polar aprotic solvents (DMSO, THF) result in sluggish reactions. Ethanol emerges as optimal due to:
Table 1. Solvent Optimization for Spirooxindole Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 (reflux) | 5 | 89.5 |
| Methanol | 65 | 24 | 54 |
| Isopropanol | 82 (reflux) | 72 | 35 |
Catalytic Asymmetric Approaches
While current methods rely on chiral pool synthesis (L-proline), future directions may employ organocatalysts like Jørgensen-Hayashi catalysts for enantioselective spirocyclization.
Scalability and Industrial Considerations
Chemical Reactions Analysis
tert-Butyl 4-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
These reactions often result in the formation of derivatives that can be further studied for their biological activities .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its interactions with biological targets, including enzymes and receptors.
Medicine: The compound shows promise in drug discovery, particularly for its potential as an anti-cancer agent.
Industry: Its unique structure makes it valuable for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the binding pockets of various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, which is crucial for its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs, their substituents, and synthetic outcomes:
*Calculated based on the base compound (MW 288.34) with a methyl group.
Key Observations :
- Substituent Position and Diastereoselectivity: The 4'-methoxyphenyl (4e) and 4'-bromophenyl (4m) analogs exhibit high dr values (10:1–12.8:1), suggesting that bulky or electron-withdrawing groups at the pyrrolidine ring enhance stereochemical control during 1,3-dipolar cycloaddition reactions . In contrast, analogs with substituents on the indoline ring (e.g., 6-bromo, 7-amino) lack reported dr data, implying possible synthetic challenges or lower stereoselectivity.
- Yield Trends : Aromatic substituents on the pyrrolidine ring (e.g., 4e, 4m) achieve moderate to high yields (75–79%), while halogenated indoline derivatives (e.g., 6-bromo) are often synthesized in lower yields due to steric or electronic hindrance .
Solubility and Lipophilicity
- The 4-methyl substituent increases lipophilicity compared to the unsubstituted base compound (tert-butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate, MW 288.34) . This may enhance membrane permeability but reduce aqueous solubility.
- Polar substituents (e.g., 7-amino) improve solubility, as seen in tert-butyl 7-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (MW 303.36), which is likely more water-soluble than halogenated analogs .
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